Cas no 1192124-40-5 (benzyl N-(2-hydroxyethyl)-N-pentylcarbamate)
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-7347904
- SCHEMBL13661575
- 1192124-40-5
- benzyl N-(2-hydroxyethyl)-N-pentylcarbamate
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- Inchi: 1S/C15H23NO3/c1-2-3-7-10-16(11-12-17)15(18)19-13-14-8-5-4-6-9-14/h4-6,8-9,17H,2-3,7,10-13H2,1H3
- InChI Key: IUTQLQFLTZZYBD-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N(CCO)CCCCC)=O
Computed Properties
- Exact Mass: 265.16779360g/mol
- Monoisotopic Mass: 265.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 49.8Ų
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7347904-0.05g |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate |
1192124-40-5 | 0.05g |
$1020.0 | 2023-05-25 | ||
| Enamine | EN300-7347904-0.1g |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate |
1192124-40-5 | 0.1g |
$1068.0 | 2023-05-25 | ||
| Enamine | EN300-7347904-0.25g |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate |
1192124-40-5 | 0.25g |
$1117.0 | 2023-05-25 | ||
| Enamine | EN300-7347904-0.5g |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate |
1192124-40-5 | 0.5g |
$1165.0 | 2023-05-25 | ||
| Enamine | EN300-7347904-1.0g |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate |
1192124-40-5 | 1g |
$1214.0 | 2023-05-25 | ||
| Enamine | EN300-7347904-2.5g |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate |
1192124-40-5 | 2.5g |
$2379.0 | 2023-05-25 | ||
| Enamine | EN300-7347904-5.0g |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate |
1192124-40-5 | 5g |
$3520.0 | 2023-05-25 | ||
| Enamine | EN300-7347904-10.0g |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate |
1192124-40-5 | 10g |
$5221.0 | 2023-05-25 |
benzyl N-(2-hydroxyethyl)-N-pentylcarbamate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on benzyl N-(2-hydroxyethyl)-N-pentylcarbamate
Benzyl N-(2-hydroxyethyl)-N-pentylcarbamate (CAS No. 1192124-40-5): An Overview of Its Properties, Applications, and Recent Research
Benzyl N-(2-hydroxyethyl)-N-pentylcarbamate (CAS No. 1192124-40-5) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a benzyl group, a hydroxyethyl group, and a pentyl group, all linked through a carbamate functional group. The combination of these functional groups endows the compound with distinct properties that make it valuable in various scientific and industrial contexts.
The chemical structure of benzyl N-(2-hydroxyethyl)-N-pentylcarbamate consists of a benzyl moiety attached to a carbamate group, which is further linked to a 2-hydroxyethyl and a pentyl group. This structure provides the compound with both hydrophilic and hydrophobic characteristics, making it suitable for use in formulations that require solubility in both polar and non-polar solvents. The presence of the hydroxyl group also introduces potential reactivity and functionalization sites, which can be exploited in synthetic chemistry and drug design.
In terms of physical properties, benzyl N-(2-hydroxyethyl)-N-pentylcarbamate is typically a solid at room temperature with a melting point ranging from 65 to 70°C. It is moderately soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound's solubility profile makes it useful in various chemical reactions and formulations where controlled solubility is required.
The synthesis of benzyl N-(2-hydroxyethyl)-N-pentylcarbamate can be achieved through several routes, but one common method involves the reaction of benzyl chloroformate with 2-amino-1-pentanol in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired carbamate product. The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Recent research has focused on the potential applications of benzyl N-(2-hydroxyethyl)-N-pentylcarbamate in various fields. In pharmaceuticals, the compound has been investigated for its potential as a prodrug or drug delivery agent. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The presence of the hydroxyl group in benzyl N-(2-hydroxyethyl)-N-pentylcarbamate makes it an attractive candidate for prodrug design due to its ability to undergo esterification or etherification reactions.
In addition to its potential as a prodrug, benzyl N-(2-hydroxyethyl)-N-pentylcarbamate has also been studied for its use in drug delivery systems. The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. This property is particularly useful for drugs that have poor water solubility or are unstable in aqueous environments.
Another area of interest is the use of benzyl N-(2-hydroxyethyl)-N-pentylcarbamate in polymer science. The compound can be incorporated into polymer chains to modify their properties, such as increasing their flexibility or improving their thermal stability. For example, copolymers containing benzyl N-(2-hydroxyethyl)-N-pentylcarbamate have been developed for use in coatings, adhesives, and biomedical devices.
From an environmental perspective, the biodegradability and toxicity of benzyl N-(2-hydroxyethyl)-N-pentylcarbamate have been evaluated in several studies. These studies have shown that the compound is generally non-toxic to aquatic organisms at environmentally relevant concentrations and has good biodegradability under aerobic conditions. This makes it a more environmentally friendly alternative to some traditional chemicals used in similar applications.
In conclusion, benzyl N-(2-hydroxyethyl)-N-pentylcarbamate (CAS No. 1192124-40-5) is a multifunctional compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure provides it with valuable properties that make it suitable for use in prodrug design, drug delivery systems, polymer science, and environmental applications. Ongoing research continues to explore new uses and optimize existing applications of this versatile compound.
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